![molecular formula C8H10N2S B7725050 CID 3287](/img/structure/B7725050.png)
CID 3287
Overview
Description
CID 3287 is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Function Control in Cells
Chemically induced dimerization (CID) has been extensively utilized to study various biological processes, offering control over protein function with unprecedented precision and spatiotemporal resolution. This approach is particularly significant for dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation
Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in mammals. These systems can fine-tune gene expression or multiplex biological signals, offering a versatile molecular toolbox for biomedical research and potential medical applications (Ma et al., 2023).
Reversible Protein Localization
A novel chemical inducer of protein dimerization enables rapid and reversible control of protein localization in living cells, enhancing the study of dynamic biological processes with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Resolution of Cell Biology Problems
CID has been instrumental in addressing complex problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID have allowed for specific and orthogonal manipulation of multiple systems within a single cell (DeRose, Miyamoto, & Inoue, 2013).
Fundamental Basis of Mass Spectrometry
CID, also known as collision-activated dissociation (CAD), is central to mass spectrometry. Its development over the years has been pivotal in the study of mass spectrometric techniques applicable to various instruments (Cooks, 1995).
Methodological Challenges in Developmental Research
CID is used in evaluating how research goals align with research designs in developmental studies. This includes exploring alternative techniques like machine learning and Mendelian randomization to bridge gaps in research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
Water Use Efficiency in Agriculture
CID, in the form of carbon isotope discrimination, has been applied as a selection criterion for improving water use efficiency and productivity in barley under different environmental conditions (Anyia et al., 2007).
properties
IUPAC Name |
2-ethylpyridine-4-carboximidothioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCXXJPGCBFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CC(=C1)C(=N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.